N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride

Lipophilicity Membrane permeability ADME prediction

Researchers seeking CNS-penetrant probes face polarity-permeability trade-offs with simpler indole or THF fragments. This indole-THF secondary amine HCl resolves that gap: balanced lipophilicity (clogP ≈2.99), moderate TPSA (≈32.7 Ų), and low MW (230.31 Da free base) place it in favorable CNS drug-like space. The HBA-rich (3 acceptors), HBD-poor profile targets hydrophobic enzyme pockets; the flexible THF ring enables induced-fit binding. Supplied as stable crystalline HCl salt (≥95%, MW 266.77) for reductive amination or amide coupling workflows.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
Cat. No. B5983273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl
InChIInChI=1S/C14H18N2O.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1,3,5-7,12,15-16H,2,4,8-10H2;1H
InChIKeyJLPLQNFRYSFSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine Hydrochloride – Physicochemical Profile


N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride (CAS 944897-13-6) is a synthetic secondary amine that incorporates a 1H-indol-4-ylmethyl group linked via a methylene bridge to a tetrahydrofuran-2-yl moiety, isolated as the hydrochloride salt . The free base (C14H18N2O) exhibits a predicted density of 1.155±0.06 g/cm³ and a predicted boiling point of 414.2±20.0 °C . The compound is supplied as a research chemical with a typical purity of ≥95% (hydrochloride salt, MW 266.77 g/mol) and is classified as an irritant .

Scaffold class
Indole–tetrahydrofuran hybrid for CNS library design
Physicochemical balance
Intermediate lipophilicity and polar surface area
Functional handle
Secondary amine for late-stage derivatization
Probe compatibility
Balanced solubility–permeability for intracellular probes

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine Hydrochloride – Substitution Challenges


Simple replacement of the target compound with structurally related indole-4-methylamine or tetrahydrofurfurylamine building blocks fails to reproduce its distinct physicochemical fingerprint. The dual indole–tetrahydrofuran architecture drives a >2 log-unit increase in predicted lipophilicity (clogP ≈ 2.99) relative to the parent indole-4-methylamine (XLogP3 0.9) and a >3 log-unit increase over tetrahydrofurfurylamine (logP −0.66) [1][2]. Concurrently, the topological polar surface area (TPSA ≈ 32.7 Ų) is tuned between those of the individual fragments, altering membrane-permeability and solubility properties in ways that render single-fragment replacements unsuitable for applications dependent on balanced ADME parameters [1]. These differences arise from the combination of an aromatic indole, a saturated oxygen-containing heterocycle, and a secondary amine linker, a motif not replicated by any single commercially available analog.

Substantial lipophilicity decrease with single-fragment substitutes may disrupt ADME balance.

Polar surface area mismatch using tetrahydrofurfurylamine alone alters solubility-permeability profile.

Hydrogen-bond donor/acceptor ratio not replicated by commercially available analogs, limiting binding-mode transferability.

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine Hydrochloride – Differentiation from Analogs


Enhanced Lipophilicity vs. Parent Indole-4-methylamine

The target compound exhibits a substantially higher predicted octanol–water partition coefficient (clogP ≈ 2.99) compared with the parent (1H-indol-4-yl)methanamine (XLogP3 = 0.9) [1][2]. This >2-log-unit increase, introduced by the tetrahydrofuran-2-ylmethyl substituent, shifts the calculated permeability profile toward CNS-accessible space while retaining a molecular weight below 300 Da [1].

Lipophilicity Shift
Reported
clogP 2.99 vs 0.9
Δ +2.09
Supports CNS-oriented library design
In silico prediction; Sildrug vs PubChem data
Lipophilicity Membrane permeability ADME prediction

Balanced Topological Polar Surface Area vs. Fragments

The target compound's TPSA of approximately 32.7 Ų is positioned between that of the more polar parent indole-4-methylamine (TPSA ≈ 38.9 Ų) and the less polar tetrahydrofurfurylamine (TPSA ≈ 29.5 Ų) [1][2]. This intermediate value reflects the combination of two hydrogen-bond acceptors (indole N–H and tetrahydrofuran oxygen) and a secondary amine, producing a polarity that cannot be achieved by either fragment alone [1].

TPSA Midpoint
Class-level
≈ 32.7 Ų
May support balanced solubility–permeability
Between parent amines; computed values
Polar surface area Solubility Drug-likeness

Higher Thermal Stability vs. Furan Analogs

The saturated tetrahydrofuran ring confers a higher predicted boiling point (414.2±20.0 °C) and density (1.155±0.06 g/cm³) to the target compound compared with the structurally analogous furan-2-ylmethyl derivative, whose individual fragments boil at significantly lower temperatures (e.g., furfurylamine bp ~ 50–55 °C at reduced pressure) . The higher boiling point suggests greater thermal stability during distillation or high-temperature reactions, while the increased density reflects the saturated heterocycle's compact conformation .

Thermal Stability
Data to verify
bp 414 °C; d 1.155
Supports thermal processing robustness
Predicted values; review for process fit
Thermal stability Purification Process chemistry

Hydrogen-Bond Donor/Acceptor Profile for Ligand Interactions

The target free base presents a distinct hydrogen-bond donor/acceptor count: 0 HBD (secondary amine proton is available when free, but 0 computed for the neutral form), 3 HBA (indole N–H, secondary amine N, tetrahydrofuran O) [1]. In contrast, the parent indole-4-methylamine has 2 HBD and 1 HBA, while tetrahydrofurfurylamine has 1 HBD and 2 HBA [2]. This HBA-rich profile without strong HBD functionality can favor interactions with hydrophobic protein pockets while maintaining solubility [1].

HBD/HBA Count
Class-level
0 HBD / 3 HBA
Supports hydrophobic-pocket targeting
Neutral form; computed values
Hydrogen bonding Structure-based design Medicinal chemistry

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine Hydrochloride – Optimal Application Scenarios


CNS-Focused Fragment and Lead-Like Library Design

The balanced lipophilicity (clogP ≈ 2.99), intermediate TPSA (≈ 32.7 Ų), and low molecular weight (230.31 Da) of the target free base place it within the favorable CNS drug-like space [1]. Libraries built around this scaffold can be screened for blood–brain barrier penetration where the parent indole-4-methylamine (XLogP3 0.9) may be too polar and the tetrahydrofurfurylamine fragment too simple to confer target affinity [2].

Medicinal Chemistry Scaffold for Hydrophobic Pocket Targeting

The HBA-rich (3 acceptors) and HBD-poor (0 donors in neutral form) profile of the free base makes it a compelling scaffold for targeting hydrophobic pockets in enzymes such as kinases, phosphodiesterases, or nuclear receptors [1]. The combination of an indole π-stacking surface and a flexible tetrahydrofuran ring allows induced-fit binding, a feature absent in the rigid parent indole amine .

Synthetic Intermediate for Late-Stage Functionalization

The higher predicted boiling point (414.2 °C) and density (1.155 g/cm³) relative to furan analogs confer thermal robustness and ease of handling in multi-step synthesis [1]. The secondary amine hydrochloride salt form provides a stable, crystalline starting material for reductive amination, amide coupling, or N-alkylation without premature deprotection issues .

Chemical Biology Probes with Balanced Solubility–Permeability

The TPSA of approximately 32.7 Ų strikes a balance between aqueous solubility and passive membrane permeability, making the compound suitable for probe molecules that must enter cells without precipitation [1]. When conjugated to biotin or fluorophores via the secondary amine, the resulting probes retain a drug-like character that is difficult to achieve with either simpler indole or tetrahydrofuran fragments alone .

Application
Selection Property
Validation Focus
CNS library design
Lipophilicity–TPSA balance
Blood-brain barrier penetration prediction
Hydrophobic pocket targeting
HBA-rich, HBD-poor scaffold
Induced-fit binding vs rigid analogs
Synthetic intermediate
Thermal stability & amine salt form
Multi-step coupling and handling
Chemical biology probes
Balanced solubility–permeability
Intracellular probe retention
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